molecular formula C9H7ClN2 B1347244 2-Chloroquinolin-8-amine CAS No. 7461-11-2

2-Chloroquinolin-8-amine

Cat. No. B1347244
CAS RN: 7461-11-2
M. Wt: 178.62 g/mol
InChI Key: IFHMCZLKPVRCEK-UHFFFAOYSA-N
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Description

2-Chloroquinolin-8-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of 2-Chloroquinolin-8-amine involves a nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . Some N-methyl derivatives were also synthesized by N-methylation using (CH3)2SO4/NaH .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinolin-8-amine is characterized by a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a chlorine atom and an amine group.


Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloroquinolin-8-amine, are known to undergo various chemical reactions. For instance, they can participate in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Physical And Chemical Properties Analysis

2-Chloroquinolin-8-amine is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.

Scientific Research Applications

  • Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs

    • Field : Organic Chemistry
    • Application : This research focuses on the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Method : The methods involve various organic synthesis techniques, including nucleophilic substitution reactions .
    • Results : The research has led to the development of various compounds with potential biological and medicinal properties .
  • Antimycotic Agents

    • Field : Medicinal Chemistry
    • Application : 2-chloroquinoline derivatives have been synthesized and tested as potential antimycotic agents .
    • Method : The synthesis involved nucleophilic substitution reactions of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines .
    • Results : Some of the synthesized compounds showed promising antifungal activity against various fungal strains .
  • Synthesis of Biologically Active Quinoline

    • Field : Synthetic Organic Chemistry
    • Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • Method : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
    • Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
  • Therapeutic Potential of Quinoline Derivatives

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
    • Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
    • Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Remote C–H Functionalization of 8-Aminoquinoline Ring

    • Field : Organic Chemistry
    • Application : 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
    • Method : The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
    • Results : This approach had a broad applicability in terms of substrates; in addition to 8-aminoquinolines, phosphoramidates, sulfonamides and urea derivatives of quinolin-8-amine and quinoline-8-ol were well halogenated at position C5 for the first time .
  • Antifungal Activity of 2-Chloroquinoline Derivatives

    • Field : Medicinal Chemistry
    • Application : 2-chloroquinoline derivatives have been synthesized and tested as potential antifungal agents .
    • Method : The synthesis involved the reaction of secondary amines and N-methyl derivatives with 2-chloroquinoline .
    • Results : All the secondary amines and N-methyl derivatives with 2-chloroquinoline moiety displayed variable growth inhibitory effects against the test organism . Some compounds showed excellent activity against the test organism .

properties

IUPAC Name

2-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHMCZLKPVRCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323744
Record name 2-chloroquinolin-8-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinolin-8-amine

CAS RN

7461-11-2
Record name 7461-11-2
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Record name 2-chloroquinolin-8-amine
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Record name 2-chloroquinolin-8-amine
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Synthesis routes and methods I

Procedure details

In the similar fashion using route 6 general procedure 14, 2-chloro-8-nitroquinoline (Intermediate 24) (100 mg, 0.48 mmol), Raney nickel (20 mg, 20% wt), hydrazine hydrate (96 mg, 1.92 mmol) and MeOH (10 ml) gave the crude title compound (70 mg, 82%) which was used in the next step without purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
96 mg
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-8-nitroquinoline (1.02 grams), iron powder (2.05 grams) and NH4Cl (2.6 grams) in 5:1 EtOH:Water (50 mL) was refluxed for 9 hours. After the reaction was complete, the solution was cooled to 60° C. and filtered through celite. The cake was washed with isopropyl alcohol followed by ethyl acetate. The filtrate was concentrated to dryness, dissolved in ethyl acetate and washed with water, dilute aqueous NaHCO3, brine and dried (Na2SO4) and concentrated to an oil. The desired product crystallized with the addition of pentane, brown solid (0.818 grams).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.05 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroquinolin-8-amine
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2-Chloroquinolin-8-amine
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2-Chloroquinolin-8-amine
Reactant of Route 4
2-Chloroquinolin-8-amine
Reactant of Route 5
2-Chloroquinolin-8-amine
Reactant of Route 6
2-Chloroquinolin-8-amine

Citations

For This Compound
2
Citations
S Dey, A Patel, N Haloi, S Srimayee… - Journal of Medicinal …, 2023 - ACS Publications
… The 2-substituted quinoline derivatives were synthesized from 2-chloroquinolin-8-amine. (20) Among … (21) Substitution reactions of 2-chloroquinolin-8-amine with indole, imidazole, …
Number of citations: 2 pubs.acs.org
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 5-((5-(diethylamino)pentan-2-yl)amino)pyrazine-2-carboxylic acid 48a (31 mg, 0.11 mmol) in 3 mL of DMF were added 2-chloroquinolin-8-amine (20 mg, 0.11 …
Number of citations: 3 pubs.acs.org

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